

# A Comprehensive Technical Guide to the Spectral Data of N-Benzylisatoic Anhydride

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## Compound of Interest

Compound Name: N-Benzylisatoic anhydride

Cat. No.: B1268039

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This technical guide provides an in-depth analysis of the spectral data for **N-Benzylisatoic anhydride** (CAS No: 35710-05-5), a compound of interest for researchers, scientists, and professionals in drug development. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a logical workflow for its spectral analysis.

## Data Presentation

The empirical formula for **N-Benzylisatoic anhydride** is  $C_{15}H_{11}NO_3$ , with a molecular weight of 253.25 g/mol <sup>[1]</sup> The following tables summarize the key spectral data obtained from various analytical techniques.

Table 1:  $^1H$  NMR Spectral Data of **N-Benzylisatoic Anhydride**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.80-7.20	m	9H	Aromatic protons
5.30	s	2H	-CH <sub>2</sub> - (Benzyl)

Note: Predicted chemical shifts based on the structure. Actual values may vary slightly.

Table 2:  $^{13}C$  NMR Spectral Data of **N-Benzylisatoic Anhydride**

Chemical Shift ( $\delta$ ) ppm	Assignment
168.0	C=O (Anhydride)
162.5	C=O (Anhydride)
140.0-120.0	Aromatic carbons
45.0	-CH <sub>2</sub> - (Benzyl)

Note: Predicted chemical shifts based on the structure and typical values for similar functional groups. Actual values may vary.

Table 3: IR Spectral Data of **N-Benzylisatoic Anhydride**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
1780-1750	Strong	C=O stretch (anhydride, asymmetric)
1730-1700	Strong	C=O stretch (anhydride, symmetric)
1600-1450	Medium	C=C stretch (aromatic)
1300-1200	Strong	C-N stretch
1250-1000	Strong	C-O stretch (anhydride)

Note: Characteristic absorption bands for anhydrides and aromatic compounds.

Table 4: Mass Spectrometry Data of **N-Benzylisatoic Anhydride**

m/z	Relative Intensity (%)	Assignment
253	High	[M] <sup>+</sup> (Molecular ion)
180	Moderate	[M - C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup>
91	High	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

Note: Fragmentation pattern is consistent with the structure, showing the stable tropylium ion as a major fragment.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

### 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **N-Benzylisatoic anhydride** (approximately 10-20 mg for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta$  0.00 ppm).
- **Instrumentation:** The spectra are acquired on a high-field NMR spectrometer, such as a Bruker Avance operating at a frequency of 400 MHz for  $^1\text{H}$  and 100 MHz for  $^{13}\text{C}$ .
- **$^1\text{H}$  NMR Acquisition:** The  $^1\text{H}$  NMR spectrum is recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- **$^{13}\text{C}$  NMR Acquisition:** The  $^{13}\text{C}$  NMR spectrum is obtained using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used, and a longer acquisition time with a greater number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

### 2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** A solid sample of **N-Benzylisatoic anhydride** is prepared for analysis using the KBr (potassium bromide) pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture is then compressed in a pellet press under high pressure to form a transparent or translucent pellet.
- **Instrumentation:** The FTIR spectrum is recorded on a spectrometer, such as a PerkinElmer or a Shimadzu instrument.

- **Data Acquisition:** A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ). The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

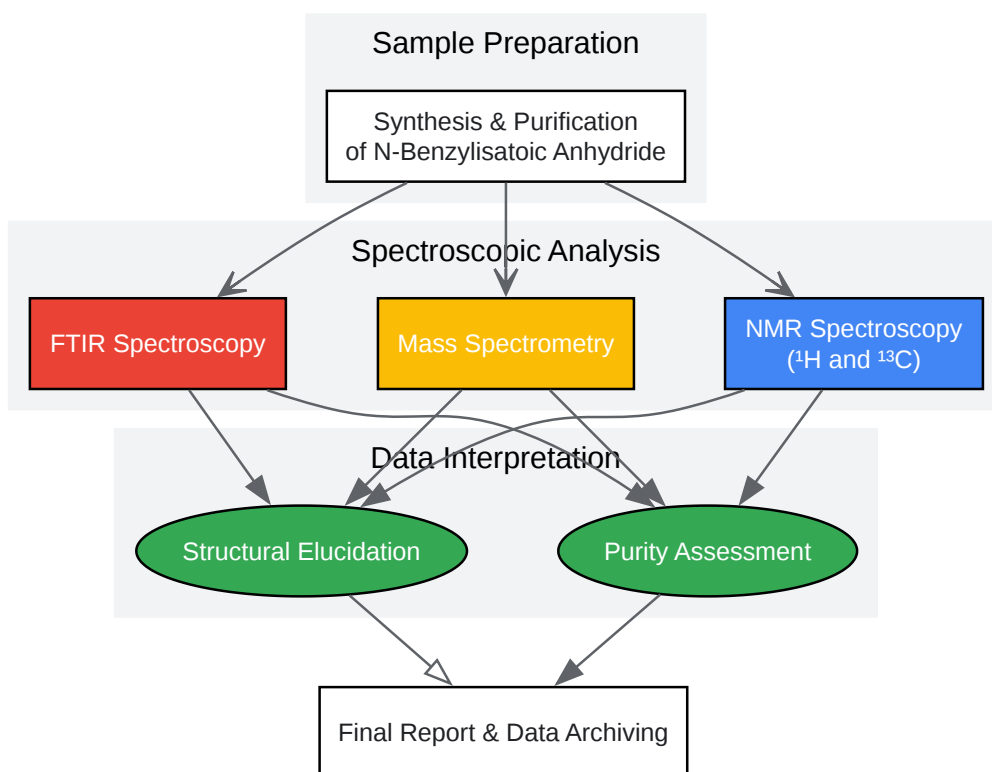
### 2.3 Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification before ionization, or by direct insertion probe if it is a pure solid.
- **Ionization Method:** Electron Ionization (EI) is a common method used for this type of molecule. In the EI source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Data Acquisition:** The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus  $m/z$ .

## Mandatory Visualization

The following diagram illustrates the logical workflow for the spectral analysis of **N-Benzylisatoic anhydride**.

## Workflow for Spectral Analysis of N-Benzylisatoic Anhydride



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Caption: Workflow for the spectral analysis of **N-Benzylisatoic anhydride**.

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## References

- 1. N-Benzylisatoic anhydride [webbook.nist.gov]

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